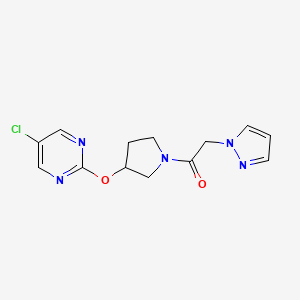

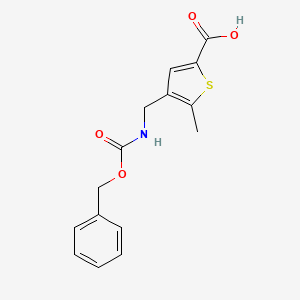

![molecular formula C18H18N4O2S B2653598 Benzo[d]thiazol-6-yl(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1210284-65-3](/img/structure/B2653598.png)

Benzo[d]thiazol-6-yl(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of such compounds is typically confirmed using techniques like 1H and 13C NMR3.Chemical Reactions

These compounds can undergo a variety of chemical reactions, depending on the specific substituents present. For example, they can participate in condensation reactions, cycloadditions, and other types of reactions2.

Applications De Recherche Scientifique

Antimicrobial and Antitubercular Activity

Compounds based on the benzo[d]thiazol scaffold, including related structures, have been identified as new anti-mycobacterial chemotypes. For instance, derivatives of benzo[d]thiazol-2-yl(piperazin-1-yl)methanone have shown promising anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain with minimal inhibitory concentrations in the low micromolar range, indicating their potential as therapeutic agents for tuberculosis. These compounds have been evaluated through in vitro testing and demonstrated low cytotoxicity, making them promising candidates for further development (Pancholia et al., 2016).

Anticancer Properties

The research on derivatives of benzo[d]thiazole and related compounds also extends into anticancer activity. For example, novel bioactive heterocycles have been synthesized and evaluated for antiproliferative activity. Such studies not only contribute to the understanding of the structural requirements for biological activity but also aid in the design of new compounds with improved efficacy against various cancer cell lines (Prasad et al., 2018).

Drug-likeness and Molecular Docking Studies

In silico approaches, including drug-likeness predictions and molecular docking studies, have been utilized to assess the potential of benzo[d]thiazol derivatives as antimicrobial agents. These studies provide valuable insights into the interaction of these compounds with biological targets and help predict their pharmacokinetic properties, thereby facilitating the design of more effective and safer therapeutic agents (Pandya et al., 2019).

Corrosion Inhibition

Beyond biomedical applications, derivatives of benzo[d]thiazol have been explored for their corrosion inhibition properties, indicating the versatility of this scaffold in various fields of research. This includes the study of the effect of substitution and temperature on the corrosion inhibition efficiency of these compounds, showcasing their potential utility in protecting metals against corrosion in acidic environments (Ammal et al., 2018).

Safety And Hazards

The safety and hazards associated with these compounds would depend on their specific structure and properties. Some benzothiazoles and oxadiazoles have been found to have potent cytotoxic activity, suggesting that they could be hazardous in certain situations6.

Orientations Futures

Given the wide range of biological activities exhibited by benzothiazoles and oxadiazoles, these classes of compounds are of significant interest in drug design and discovery7. Future research may focus on developing new synthetic methods, studying their mechanisms of action, and evaluating their potential as therapeutic agents8.

Please note that this is a general overview and the specific details for “Benzo[d]thiazol-6-yl(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone” might differ. For more accurate information, further research or consultation with a chemistry professional is recommended.

Propriétés

IUPAC Name |

1,3-benzothiazol-6-yl-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2S/c23-18(13-3-4-14-15(9-13)25-10-19-14)22-7-5-12(6-8-22)17-21-20-16(24-17)11-1-2-11/h3-4,9-12H,1-2,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPLIIMWGADSNBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)C4=CC5=C(C=C4)N=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[d]thiazol-6-yl(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[(E)-(4-chlorophenyl)methylidene]-1-(phenylsulfonyl)-4-piperidinecarbohydrazide](/img/structure/B2653519.png)

![2-[3-Methyl-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]pyridine](/img/structure/B2653520.png)

![1-(3-(Allyloxy)phenyl)-7-methyl-2-(4-methylthiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2653522.png)

![N-[[4-(2-Methylimidazol-1-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2653524.png)

![N-benzyl-N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2653531.png)

![(E)-2-amino-N-(2-methoxyethyl)-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2653532.png)

![N-(2-(5-(naphthalen-1-ylmethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2653536.png)

![4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-2-amine](/img/structure/B2653537.png)